molecular formula C8H7ClN4O2S B12913322 2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-18-1

2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B12913322
CAS No.: 570416-18-1
M. Wt: 258.69 g/mol
InChI Key: BHGNVOUNEJFADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[1,2-b]pyridazine core. Its structure includes a chlorine atom at position 2, an ethenyl group at position 6, and a sulfonamide moiety at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antimicrobial properties. Studies on similar compounds have shown activity against various pathogens, suggesting that 2-chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide may also possess similar properties. For instance, a related compound demonstrated an effective minimum inhibitory concentration against Trypanosoma brucei .

Anti-cancer Potential:
Compounds in the imidazo[1,2-b]pyridazine class are being investigated for their potential anti-cancer effects. The sulfonamide group is known for enhancing the pharmacological profile of compounds, potentially improving selectivity and reducing side effects .

Synthesis of Novel Compounds

The synthesis of this compound involves several steps that can lead to the development of novel derivatives with enhanced biological activity. The synthetic pathway typically includes cyclocondensation reactions followed by functional group modifications . This versatility makes it a valuable precursor in drug development.

Biological Assays

In Vitro Studies:
Biological assessments of related compounds have shown promising results in vitro. For example, derivatives have been tested for their cytotoxicity against cancer cell lines and their efficacy against parasitic infections . Such studies are crucial for determining the therapeutic potential of this compound.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can guide researchers in optimizing its efficacy and safety profiles. By modifying different substituents on the imidazo[1,2-b]pyridazine core, researchers can develop analogs with improved biological activities .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of imidazo[1,2-b]pyridazine derivatives, including sulfonamide variants. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide group in increasing solubility and bioavailability .

Case Study: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of imidazo[1,2-b]pyridazines. In vitro assays showed that specific derivatives could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This suggests that this compound may have similar therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-b]pyridazine scaffold is versatile, with substituent variations significantly altering bioactivity. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
6-Chloro-3-methylimidazo[1,2-b]pyridazine Cl (6), CH₃ (3) 183.62 g/mol Structural similarity; no sulfonamide
6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamide Aryl (6), SO₂NH₂ (3) Varies TNF-α inhibition (IC₅₀: 10–100 nM)
2-Fluoro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide F (2), C₃H₇ (6), SO₂NH₂ (3) 258.27 g/mol Unknown activity; substituent study
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Cl (5), Ph (6) ~250–300 g/mol Synthetic intermediates

Key Observations :

  • Chlorine vs.
  • Sulfonamide Role : The sulfonamide at position 3 is critical for hydrogen bonding in biological systems, as seen in TNF-α inhibitors .
  • Ethenyl Group : The ethenyl substituent at position 6 introduces steric bulk and π-bond reactivity, distinguishing it from methyl or aryl groups in other analogs .

Antimycobacterial Activity

Imidazo[1,2-b]tetrazines (structurally distinct but functionally relevant) target serine-threonine protein kinases (STPKs) in Mycobacteria, with resistance linked to efflux pump overexpression (e.g., mmpL5) .

TNF-α Inhibition

6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides show potent TNF-α suppression (IC₅₀: 10–100 nM), attributed to the sulfonamide’s hydrogen-bonding capacity and aryl group hydrophobicity . The ethenyl group in the target compound could alter pharmacokinetics (e.g., metabolic stability) compared to aryl substituents.

Resistance and Efflux Mechanisms

Compounds like bedaquiline and imidazo[1,2-b]tetrazines face resistance via efflux pump upregulation (e.g., mmpL5) . Sulfonamide derivatives, including the target compound, may share this vulnerability, necessitating co-administration with efflux inhibitors.

Biological Activity

2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide (CAS No. 570416-18-1) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound's chemical properties are crucial for understanding its biological activity:

PropertyValue
Molecular Formula C8H7ClN4O2S
Molecular Weight 258.69 g/mol
IUPAC Name This compound
CAS Number 570416-18-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Imidazo[1,2-b]pyridazine Core : Cyclization of precursors under acidic or basic conditions.
  • Chlorination : Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.
  • Vinylation : Achieved through a Heck reaction with a vinyl halide in the presence of a palladium catalyst.
  • Sulfonamide Formation : Final modification to incorporate the sulfonamide group.

These synthetic routes enhance the compound's solubility and bioavailability, making it a promising candidate for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi, making it a potential candidate for treating infectious diseases .

Anticancer Activity

The compound has demonstrated notable anticancer activity in various studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines through modulation of key signaling pathways such as MAPK/ERK .

Case Study: In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer models. The results indicated that it significantly reduced cell viability at micromolar concentrations, with an IC50 value indicating potent activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound primarily targets enzymes involved in cell growth and survival.
  • Pathways Involved : It modulates pathways such as MAPK/ERK and PI3K/Akt, leading to inhibited proliferation and enhanced apoptosis in tumor cells .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other compounds in the imidazo[1,2-b]pyridazine class:

Compound NameAntimicrobial ActivityAnticancer Activity
6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazineModerateHigh
3-Methyl-6-(thiophen-2-yl)pyridazineLowModerate
This compound HighVery High

Properties

CAS No.

570416-18-1

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

2-chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C8H7ClN4O2S/c1-2-5-3-4-6-11-7(9)8(13(6)12-5)16(10,14)15/h2-4H,1H2,(H2,10,14,15)

InChI Key

BHGNVOUNEJFADC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.